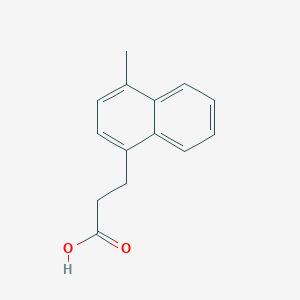

3-(4-Methylnaphthalen-1-yl)propanoic acid

Description

The exact mass of the compound 3-(4-Methylnaphthalen-1-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174847. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Methylnaphthalen-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylnaphthalen-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylnaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-7H,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJSIZYZZYSWLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306272 | |

| Record name | 3-(4-methylnaphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76673-34-2 | |

| Record name | 76673-34-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-methylnaphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methylnaphthalen-1-yl)propanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic Acid

Executive Summary

3-(4-Methylnaphthalen-1-yl)propanoic acid is a valuable carboxylic acid derivative built upon a substituted naphthalene scaffold. Its structure makes it a compelling building block for drug discovery and materials science, where the rigid, aromatic naphthalene core can be functionalized via the propanoic acid linker. This guide provides a detailed, technically-grounded pathway for the synthesis of this target molecule, designed for researchers and drug development professionals. The primary focus is on a robust and scalable two-step sequence involving Friedel-Crafts acylation followed by a ketone reduction. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind procedural choices, ensuring a reproducible and efficient synthesis.

Strategic Approach: A Retrosynthetic Analysis

The design of a synthetic pathway begins with a logical deconstruction of the target molecule. For 3-(4-methylnaphthalen-1-yl)propanoic acid, the most logical retrosynthetic disconnection is the C-C bond between the naphthalene ring and the propanoic acid side chain. This immediately suggests a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation on aromatic rings.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-(4-Methyl-1-naphthoyl)propanoic acid

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and an inert solvent such as nitrobenzene or dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

-

Reagent Addition: Dissolve 1-methylnaphthalene (1.0 eq.) and succinic anhydride (1.1 eq.) in the chosen inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This will decompose the aluminum chloride complex.

-

Isolation: The resulting solid precipitate is the crude keto-acid. Collect the solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold hexane to remove any unreacted starting material.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure keto-acid.

Step 2: Reduction of the Keto-Acid

To obtain the final product, the carbonyl group of the intermediate must be fully reduced to a methylene (CH₂) group. The Wolff-Kishner reduction is exceptionally well-suited for this transformation, especially for substrates that are stable under strongly basic conditions. [1][2] Mechanism: The reaction begins with the formation of a hydrazone by condensing the ketone with hydrazine (H₂NNH₂). [3]In the presence of a strong base (e.g., KOH) at high temperatures, the hydrazone is deprotonated. The resulting anion rearranges with the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process, to form a carbanion. This carbanion is then rapidly protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final alkane product. [4]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylnaphthalen-1-yl)propanoic acid

This guide provides an in-depth analysis of the expected spectroscopic data for the characterization of 3-(4-Methylnaphthalen-1-yl)propanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. While experimental spectra for this specific molecule are not publicly available, this guide synthesizes established principles of spectroscopy to present a robust, predictive analysis.

Molecular Structure and Spectroscopic Overview

3-(4-Methylnaphthalen-1-yl)propanoic acid (C₁₄H₁₄O₂) is a carboxylic acid derivative of a substituted naphthalene. Its molecular structure, with a molecular weight of 214.26 g/mol , dictates its spectroscopic signature.[1] The key structural features to consider are:

-

The Naphthalene Ring System: A bicyclic aromatic system that will give rise to characteristic signals in the aromatic region of NMR spectra.

-

The Methyl Group: A substituent on the naphthalene ring whose protons and carbon will appear in the aliphatic region of the NMR spectra.

-

The Propanoic Acid Side Chain: An aliphatic chain with two methylene groups and a carboxylic acid functional group, each with distinct spectroscopic properties.

-

The Carboxylic Acid Group: This functional group has highly characteristic absorptions in IR spectroscopy and predictable signals in NMR.

The following sections will detail the expected spectroscopic data for each major analytical technique and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-(4-Methylnaphthalen-1-yl)propanoic acid, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring, the protons of the propanoic acid side chain, and the methyl group. The protons on carbon atoms adjacent to the carbonyl group are typically deshielded and appear near 2.0-3.0 ppm.[2] The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet between 10-12 ppm.[3]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Methylnaphthalen-1-yl)propanoic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Carboxylic Acid) | 10.0 - 12.0 | broad singlet | 1H |

| H (Aromatic, Naphthalene) | 7.2 - 8.2 | multiplet | 6H |

| H (Methylene, α to Naphthalene) | ~3.1 | triplet | 2H |

| H (Methylene, α to COOH) | ~2.7 | triplet | 2H |

| H (Methyl) | ~2.5 | singlet | 3H |

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment of each proton. The aromatic protons are in the deshielding region due to the ring current effect. The methylene group alpha to the electron-withdrawing naphthalene ring will be downfield compared to the methylene group alpha to the carbonyl. The methyl group attached to the aromatic ring will be slightly downfield from a typical aliphatic methyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, though some aromatic carbons may have very similar chemical shifts. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-185 ppm region.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-Methylnaphthalen-1-yl)propanoic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Carbonyl) | 170 - 180 |

| C (Aromatic, Naphthalene) | 120 - 140 |

| C (Methylene, α to Naphthalene) | ~35 |

| C (Methylene, α to COOH) | ~30 |

| C (Methyl) | ~20 |

Causality Behind Predictions: The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. The sp² hybridized carbons of the naphthalene ring appear in the typical aromatic region. The aliphatic carbons of the propanoic acid chain and the methyl group are shielded and appear upfield.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like 3-(4-Methylnaphthalen-1-yl)propanoic acid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.[4][5]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. For 3-(4-Methylnaphthalen-1-yl)propanoic acid, the carboxylic acid group will dominate the spectrum with highly characteristic absorptions.

Predicted IR Spectral Data

The IR spectrum will be characterized by a very broad O-H stretch and a strong C=O stretch from the carboxylic acid moiety.

Table 3: Predicted IR Absorptions for 3-(4-Methylnaphthalen-1-yl)propanoic acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Causality Behind Predictions: The broadness of the O-H stretch is due to hydrogen bonding between carboxylic acid molecules, which exist as dimers in the solid state and in concentrated solutions.[6][7][8] The C=O stretch is very intense due to the large change in dipole moment during the vibration. The exact position can be influenced by conjugation and hydrogen bonding.[7]

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR accessory is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum.

-

The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum

For 3-(4-Methylnaphthalen-1-yl)propanoic acid, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern of carboxylic acids often involves the loss of the hydroxyl group and the carbonyl group.[3]

Table 4: Predicted Mass Spectrometry Fragments for 3-(4-Methylnaphthalen-1-yl)propanoic acid

| m/z | Proposed Fragment | Notes |

| 214 | [M]⁺ | Molecular Ion |

| 197 | [M - OH]⁺ | Loss of hydroxyl radical |

| 169 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 155 | [C₁₂H₁₁]⁺ | Fragmentation of the side chain |

| 141 | [C₁₁H₉]⁺ | Further fragmentation |

Causality Behind Predictions: The molecular ion is formed by the removal of one electron. Subsequent fragmentation is driven by the stability of the resulting ions. The loss of the hydroxyl group is a common fragmentation pathway for carboxylic acids. Cleavage of the bond between the aliphatic chain and the naphthalene ring can also occur, leading to characteristic fragments.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like carboxylic acids.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to the low µg/mL or ng/mL range.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.

-

The ESI source is set to either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often very sensitive.

-

-

Data Acquisition:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.

-

As the solvent evaporates, ions are formed and enter the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Processing:

-

The software generates a mass spectrum, which is a plot of ion intensity versus m/z.

-

The molecular weight can be determined from the molecular ion peak.

-

Workflow Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR spectroscopy.

Caption: Workflow for ATR-IR spectroscopy.

Caption: General workflow for ESI-Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-(4-Methylnaphthalen-1-yl)propanoic acid. By understanding the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can more effectively characterize this compound, whether it is synthesized in the lab or encountered in a complex mixture. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any analytical endeavor, a combination of these techniques will provide the most definitive structural confirmation.

References

-

Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University. [Link]

-

Spectroscopy and Mass Spectrometry of Carboxylic Acids. (2015, July 18). Chemistry LibreTexts. [Link]

-

3-(4-Methylnaphthalen-1-yl)propanoic acid. PubChem. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. [Link]

-

Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

infrared spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

Sources

- 1. 3-(4-Methylnaphthalen-1-yl)propanoic acid | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 3-(4-Methylnaphthalen-1-yl)propanoic acid

An In-depth Technical Guide to 3-(4-Methylnaphthalen-1-yl)propanoic Acid for Advanced Research

Authored by: A Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 3-(4-Methylnaphthalen-1-yl)propanoic acid, a molecule of significant interest within the fields of medicinal chemistry and materials science. As a derivative of both naphthalene and propanoic acid, it belongs to the broader class of arylpropanoic acids, which are renowned for their pharmacological activities.[1][2] This guide moves beyond basic data, offering insights into the causality behind its properties and providing actionable protocols for its application in a research setting. The information herein is curated for professionals engaged in drug discovery, chemical synthesis, and materials development, aiming to serve as a foundational resource for leveraging this compound's unique characteristics.

Core Molecular Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of any scientific investigation. These parameters govern its handling, reactivity, and suitability for various applications.

Compound Identification

3-(4-Methylnaphthalen-1-yl)propanoic acid is unambiguously identified by a set of standardized nomenclature and registry numbers, ensuring clarity and precision in scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-methylnaphthalen-1-yl)propanoic acid | [3] |

| CAS Number | 76673-34-2 | [3][4] |

| Molecular Formula | C₁₄H₁₄O₂ | [3] |

| Molecular Weight | 214.26 g/mol | [3][5] |

| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)CCC(=O)O | [3] |

| InChI Key | NLJSIZYZZYSWLL-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD14534726 | [5] |

| Synonyms | 3-(4-methyl-1-naphthyl)propanoic acid, 4-Methyl-1-naphthalenepropionic acid | [3][6] |

Physical and Calculated Properties

The physical state, solubility, and partitioning behavior of a compound are critical determinants for designing experimental conditions, from reaction setups to formulation and biological assays.

| Property | Value | Notes and Experimental Context |

| Physical Form | Solid | [6][7] |

| Melting Point | 158 °C | [7] |

| Boiling Point | 215-220 °C (at 5 mmHg) | [7] |

| Solubility | Limited solubility in water; expected to be soluble in organic solvents such as methanol, acetone, and DMSO. | Based on the properties of analogous arylpropanoic acids.[8] The nonpolar naphthalene core and the hydrocarbon chain reduce aqueous solubility, while the carboxylic acid group provides polarity for dissolution in polar organic solvents. |

| XLogP3 | 3.8 | [3] |

| pKa | ~4.5 - 5.0 (Estimated) | The pKa is estimated based on structurally similar aromatic carboxylic acids.[9] The electron-donating methyl group may slightly increase the pKa compared to an unsubstituted naphthalene propanoic acid. This value is crucial for designing extraction protocols and understanding its ionization state in physiological buffers. |

| Storage | Sealed in a dry environment at room temperature. | [5] |

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of 3-(4-Methylnaphthalen-1-yl)propanoic acid are key to its utility as a molecular building block.

Proposed Synthetic Workflow

While multiple synthetic routes are conceivable, a robust and logical pathway involves a Friedel-Crafts acylation followed by a three-step reduction and elaboration sequence. This approach provides good control over the regiochemistry and is scalable.

Caption: Proposed synthetic pathway for 3-(4-Methylnaphthalen-1-yl)propanoic acid.

Causality Behind Experimental Choices:

-

Friedel-Crafts Acylation: This classic C-C bond-forming reaction is ideal for installing the butyric acid chain onto the electron-rich naphthalene ring. Using succinic anhydride prevents polyalkylation, a common side reaction with alkyl halides. The reaction is directed to the 1-position of 1-methylnaphthalene due to electronic activation and steric considerations.

-

Clemmensen Reduction: This method is highly effective for reducing the aryl ketone intermediate to a methylene group without affecting the carboxylic acid or the aromatic ring. It is performed under harsh acidic conditions, which the product is stable to.

Core Reactivity

The chemical behavior of this molecule is dominated by two key features: the carboxylic acid functional group and the aromatic naphthalene ring system.

-

Carboxylic Acid Reactions: The -COOH group is the primary site for derivatization.

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) or using coupling agents yields esters, which are often used to improve cell permeability or as prodrugs.

-

Amidation: Coupling with amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules and exploring structure-activity relationships (SAR).

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to the corresponding primary alcohol, 3-(4-methylnaphthalen-1-yl)propan-1-ol.

-

-

Naphthalene Ring Reactions: The naphthalene core can undergo electrophilic aromatic substitution. The existing substituents (methyl and propanoic acid chain) will direct incoming electrophiles, although reactions on this part of the molecule are less common when it is used as a building block.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following are the expected spectral features for 3-(4-Methylnaphthalen-1-yl)propanoic acid, which serve as a self-validating system for its identity.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad peak is expected in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[10]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band will appear around 1700-1725 cm⁻¹. Its precise position can indicate the extent of hydrogen bonding.[11]

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and propanoic chain will be just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms.[12]

-

-COOH Proton: A singlet, typically far downfield (δ 10-13 ppm), which is often broad.

-

Aromatic Protons: A complex multiplet pattern between δ 7.0-8.5 ppm, corresponding to the 6 protons on the naphthalene ring.

-

Propanoic Chain Protons: Two distinct signals, each integrating to 2H. The CH₂ group adjacent to the naphthalene ring (-CH₂-Ar) would appear as a triplet around δ 2.9-3.2 ppm. The CH₂ group alpha to the carbonyl (-CH₂-COOH) would be a triplet further upfield, around δ 2.5-2.8 ppm.

-

Methyl Protons: A sharp singlet at ~δ 2.4-2.6 ppm, integrating to 3H.

-

-

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon: A signal around δ 175-185 ppm.

-

Aromatic Carbons: Multiple signals in the δ 120-140 ppm region.

-

Aliphatic Carbons: Signals for the two CH₂ groups and the CH₃ group will appear in the upfield region (δ 20-40 ppm).

-

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The spectrum will show a clear molecular ion peak corresponding to the molecular weight (m/z = 214.26).

-

Key Fragmentation Patterns: A significant fragment would be the loss of the carboxylic acid group (-COOH, 45 Da) or the propanoic acid side chain. A McLafferty rearrangement is also possible. The observation of a fragment corresponding to the methylnaphthalene cation would be a strong indicator of the core structure.[13]

Application in Drug Development and Research

Arylpropanoic acids are a "privileged scaffold" in medicinal chemistry.[14] Ibuprofen and naproxen are famous examples, functioning as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[2]

The structure of 3-(4-Methylnaphthalen-1-yl)propanoic acid makes it an attractive starting point for several research avenues:

-

NSAID Development: Its core structure is analogous to naproxen. Researchers can use it as a scaffold to synthesize novel derivatives with potentially improved potency, selectivity (COX-1 vs. COX-2), or side-effect profiles.

-

Anticancer Agents: Recent studies have shown that derivatives of similar propanoic acids can possess significant anticancer and antioxidant properties.[15] The naphthalene moiety offers a large, lipophilic surface for potential π-π stacking interactions with biological targets like DNA or enzyme active sites.

-

Molecular Probes: By attaching fluorescent tags or other reporter groups to the carboxylic acid handle, this molecule can be converted into a probe to study biological systems.

Experimental Protocol: Synthesis of a Methyl Ester Derivative

To demonstrate the practical utility of its chemical properties, this section provides a detailed protocol for converting the acid to its methyl ester, a common step for increasing lipophilicity for biological screening.

Caption: Experimental workflow for Fischer esterification of the title compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-(4-Methylnaphthalen-1-yl)propanoic acid in anhydrous methanol (approx. 10-20 mL per gram of acid).

-

Catalyst Addition: Cool the solution in an ice bath to 0 °C. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) dropwise with stirring.

-

Expertise Insight: The reaction is exothermic upon addition of acid. Cooling prevents potential side reactions and ensures controlled initiation. Anhydrous conditions are crucial to drive the equilibrium towards the ester product.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product ester will have a higher Rf value (be less polar) than the starting carboxylic acid.

-

Trustworthiness: TLC provides a real-time, semi-quantitative assessment of the conversion, ensuring the reaction is not stopped prematurely or run unnecessarily long.

-

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure methyl ester.

-

Characterization: Confirm the structure of the product using NMR and IR spectroscopy, comparing the spectra to the expected changes (disappearance of the broad -OH peak in IR, appearance of a -OCH₃ singlet around 3.7 ppm in ¹H NMR).

References

-

PubChem. (n.d.). 3-(4-Methylnaphthalen-1-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Uses of 3-(4-Methylphenyl)propanoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-[Hexyl(naphthalen-1-yl)amino]propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Propanoic acid, 2-(3-acetoxy-4,4,14-trimethylandrost-8-en-17-yl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylthio)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Naphthalen-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 3-((4-Methylphenyl)thio)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Stenutz. (n.d.). 3-phenyl-3-(4-methylphenyl)propanoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. 3-(4-Methylnaphthalen-1-yl)propanoic acid | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. 76673-34-2|3-(4-Methylnaphthalen-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 6. 3-(4-Methylnaphthalen-1-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 7. 3-(4-Methylnaphthalen-1-yl)propanoic acid | 76673-34-2 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. youtube.com [youtube.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Methylnaphthalen-1-yl)propanoic Acid (CAS Number: 76673-34-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methylnaphthalen-1-yl)propanoic acid (CAS No. 76673-34-2), a naphthalenic derivative with potential applications in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited in publicly accessible literature, this document synthesizes available information on its chemical properties and structure. Furthermore, by examining the broader class of arylpropanoic acids and naphthalene derivatives, we will explore its potential as a scaffold in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This guide also outlines a plausible synthetic route and discusses the rationale behind the selection of precursors and reaction conditions, providing a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction: The Naphthalene Moiety in Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a propanoic acid side chain, as seen in 3-(4-Methylnaphthalen-1-yl)propanoic acid, introduces a carboxylic acid functional group, which can serve as a key interaction point with biological receptors or as a handle for further chemical modification.

Chemical Identity and Physicochemical Properties

2.1. Structure and Nomenclature

3-(4-Methylnaphthalen-1-yl)propanoic acid is a carboxylic acid characterized by a propanoic acid group attached to the 1-position of a 4-methylnaphthalene core.

-

CAS Number: 76673-34-2[3]

-

Molecular Formula: C₁₄H₁₄O₂[3]

-

IUPAC Name: 3-(4-methylnaphthalen-1-yl)propanoic acid[3]

-

Synonyms: 3-(4-methyl-1-naphthyl)propanoic acid[3]

2.2. Physicochemical Data

A summary of the key physicochemical properties of 3-(4-Methylnaphthalen-1-yl)propanoic acid is presented in Table 1. These computed properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 214.26 g/mol | PubChem[3] |

| XLogP3 | 3.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Synthesis of 3-(4-Methylnaphthalen-1-yl)propanoic Acid: A Plausible Synthetic Approach

3.1. Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-(4-Methylnaphthalen-1-yl)propanoic acid involves the disconnection of the propanoic acid side chain, suggesting a precursor such as a malonic ester derivative that can be alkylated with a suitable 4-methylnaphthalene electrophile.

3.2. Step-by-Step Synthetic Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction times, temperatures, and purification methods may be necessary.

Step 1: Friedel-Crafts Acylation of 1-Methylnaphthalene

-

Objective: To introduce a two-carbon chain onto the naphthalene ring, which will be further elaborated to the propanoic acid.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add 1-methylnaphthalene.

-

Slowly add acetyl chloride (CH₃COCl) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 1-acetyl-4-methylnaphthalene by column chromatography.

-

-

Causality: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings. The use of a Lewis acid catalyst like AlCl₃ activates the acetyl chloride for electrophilic aromatic substitution.

Step 2: Willgerodt-Kindler Reaction

-

Objective: To convert the acetyl group into a thioamide, a precursor to the carboxylic acid.

-

Procedure:

-

In a flask equipped with a reflux condenser, mix 1-acetyl-4-methylnaphthalene with sulfur and morpholine.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and hydrolyze the resulting thioamide by adding an aqueous acid solution (e.g., sulfuric acid) and heating to reflux.

-

After cooling, the carboxylic acid product will precipitate.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain 3-(4-methylnaphthalen-1-yl)acetic acid.

-

-

Causality: The Willgerodt-Kindler reaction is a well-established method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acids.

Step 3: Arndt-Eistert Homologation

-

Objective: To extend the carbon chain of the acetic acid derivative by one methylene group to form the desired propanoic acid.

-

Procedure:

-

Convert 3-(4-methylnaphthalen-1-yl)acetic acid to its acid chloride by reacting with thionyl chloride (SOCl₂).

-

React the acid chloride with an excess of diazomethane (CH₂N₂) in an inert solvent to form the diazoketone. (Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood).

-

Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., silver oxide) in water to yield 3-(4-Methylnaphthalen-1-yl)propanoic acid.

-

Purify the final product by recrystallization or column chromatography.

-

-

Causality: The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.

3.3. Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 3-(4-Methylnaphthalen-1-yl)propanoic acid.

Potential Biological Activities and Research Applications

While direct biological studies on 3-(4-Methylnaphthalen-1-yl)propanoic acid are scarce, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery and development.

4.1. Anti-inflammatory Potential

Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The propanoic acid side chain is a common feature in many commercially available NSAIDs. It is plausible that 3-(4-Methylnaphthalen-1-yl)propanoic acid could exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

4.2. Antimicrobial Activity

Naphthalene derivatives have been reported to possess significant antimicrobial properties.[2] The lipophilic nature of the naphthalene ring can facilitate the disruption of microbial cell membranes. The carboxylic acid group could also contribute to its antimicrobial effects by altering intracellular pH or interfering with essential metabolic pathways.

4.3. Anticancer Applications

Certain naphthalene-based compounds have been investigated as anticancer agents.[4] The planar aromatic system of naphthalene can intercalate with DNA, potentially leading to cytotoxic effects in cancer cells. Furthermore, the propanoic acid moiety could be modified to introduce other functional groups known to enhance anticancer activity.

4.4. A Scaffold for Further Drug Development

Perhaps the most immediate application for 3-(4-Methylnaphthalen-1-yl)propanoic acid is as a versatile building block for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the generation of a library of derivatives for biological screening.

Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological activities of 3-(4-Methylnaphthalen-1-yl)propanoic acid, the following are generalized protocols for initial screening.

5.1. In Vitro Anti-inflammatory Assay: COX Inhibition Assay

-

Objective: To determine if the compound can inhibit the activity of COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available COX inhibitor screening assay kit.

-

Prepare a stock solution of 3-(4-Methylnaphthalen-1-yl)propanoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of concentrations for testing.

-

In a 96-well plate, add the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the extent of prostaglandin production.

-

Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

-

5.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

-

Methodology:

-

Prepare a stock solution of the compound in a solvent that is not toxic to the microorganisms.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

5.3. In Vitro Anticancer Assay: MTT Assay

-

Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-(4-Methylnaphthalen-1-yl)propanoic acid for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

5.4. Experimental Workflow Diagram for Biological Evaluation

Sources

- 1. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 3-(4-Methylnaphthalen-1-yl)propanoic acid | C14H14O2 | CID 300431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Naphthalene-Based Propanoic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond the Anti-Inflammatory Paradigm

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile template for drug design.[1][2] When functionalized with a propanoic acid moiety, this core structure gives rise to a class of compounds with significant and diverse biological activities. The most prominent member of this class is undoubtedly Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4] However, the therapeutic potential of naphthalene-based propanoic acids extends far beyond its well-established anti-inflammatory effects. Emerging research points towards promising applications in oncology and neurodegenerative diseases, opening new avenues for drug development.[5][6][7]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of naphthalene-based propanoic acids. We will delve into the well-characterized anti-inflammatory mechanism of action, explore the burgeoning evidence for their anticancer and neuroprotective properties, and provide detailed, field-proven experimental protocols for their evaluation. The aim is to equip researchers with the foundational knowledge and practical methodologies required to explore and exploit the full therapeutic potential of this versatile chemical class.

I. The Archetype: Anti-Inflammatory Activity of Naproxen

The anti-inflammatory, analgesic, and antipyretic properties of naproxen are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][8][9][10] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[8][10]

Mechanism of Action: A Dual Inhibition Strategy

Naproxen functions as a reversible competitive inhibitor, vying with arachidonic acid for the active site of both COX isoforms.[8][9] This dual inhibition is a double-edged sword; while COX-2 inhibition is largely responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[10][11] COX-1 plays a crucial role in maintaining the protective lining of the stomach.[10]

The inhibition of COX enzymes by naproxen prevents the conversion of arachidonic acid to prostaglandin G2 (PGG2), the precursor to a cascade of pro-inflammatory prostaglandins and thromboxanes.[8][9] This reduction in prostaglandin synthesis at the site of injury and in the central nervous system leads to the alleviation of pain and inflammation.[8]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of naphthalene-based propanoic acids on COX-1 and COX-2.

1. Materials and Reagents:

- Purified ovine COX-1 and human recombinant COX-2 enzymes

- Arachidonic acid (substrate)

- Test compounds (naphthalene-based propanoic acids)

- Prostaglandin E2 (PGE2) standard

- PGE2 EIA kit

- Assay buffer (e.g., Tris-HCl)

- DMSO (for dissolving test compounds)

2. Procedure:

- Prepare stock solutions of the test compounds in DMSO.

- In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or vehicle control (DMSO).

- Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the reaction by adding arachidonic acid to each well.

- Incubate for a specified time (e.g., 10 minutes) at 37°C.

- Stop the reaction by adding a stopping solution (e.g., HCl).

- Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

- Calculate the percentage of inhibition for each concentration of the test compound.

- Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[12]

3. Self-Validation and Interpretation:

- Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls to validate the assay performance.

- The IC50 values for COX-1 and COX-2 will determine the potency and selectivity of the test compounds. A lower IC50 value indicates higher potency.[2] The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

II. Emerging Frontiers: Anticancer Activity

Recent studies have highlighted the potential of naphthalene-based compounds, including propanoic acid derivatives, as anticancer agents.[5][13][14][15] Their mechanisms of action are diverse and appear to involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[2]

Potential Mechanisms of Action

While the precise mechanisms for many naphthalene-based propanoic acids are still under investigation, several promising avenues have been identified:

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.[15]

-

Cell Cycle Arrest: Compounds may halt the progression of the cell cycle, preventing cancer cell division.

-

Inhibition of Signaling Pathways: Naphthalene derivatives have been reported to modulate pathways such as the IL-6/JAK2/STAT3 signaling cascade, which is often dysregulated in cancer.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15]

1. Materials and Reagents:

- Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5]

- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

- Test compounds (naphthalene-based propanoic acids)

- MTT solution (5 mg/mL in PBS)

- DMSO

- 96-well cell culture plates

2. Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).[2]

- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

- Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

- Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[16]

- Measure the absorbance at 570 nm using a microplate reader.[16]

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Determine the IC50 value, the concentration that reduces cell viability by 50%.[2]

3. Self-Validation and Interpretation:

- Use a known anticancer drug (e.g., doxorubicin) as a positive control.

- The IC50 values across different cancer cell lines will indicate the potency and potential selectivity of the compounds.[2] A lower IC50 value signifies greater cytotoxicity.[2]

"Cell_Seeding" [label="Seed Cancer Cells\nin 96-well plate"];

"Compound_Treatment" [label="Treat with Naphthalene-based\nPropanoic Acids (serial dilutions)"];

"Incubation_48_72h" [label="Incubate for 48-72 hours"];

"MTT_Addition" [label="Add MTT Reagent"];

"Incubation_4h" [label="Incubate for 4 hours\n(Formazan Formation)"];

"Solubilization" [label="Solubilize Formazan\nwith DMSO"];

"Absorbance_Measurement" [label="Measure Absorbance\nat 570 nm"];

"Data_Analysis" [label="Calculate % Viability\nand IC50 Value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Seeding" -> "Compound_Treatment";

"Compound_Treatment" -> "Incubation_48_72h";

"Incubation_48_72h" -> "MTT_Addition";

"MTT_Addition" -> "Incubation_4h";

"Incubation_4h" -> "Solubilization";

"Solubilization" -> "Absorbance_Measurement";

"Absorbance_Measurement" -> "Data_Analysis";

}

III. A Novel Therapeutic Avenue: Neuroprotective Potential

The application of naphthalene derivatives in the context of neurodegenerative diseases is a rapidly evolving field of research.[1][7] Several studies have suggested that these compounds may offer neuroprotective benefits through various mechanisms, including anti-amyloidogenic and antioxidant activities.[6][17]

Potential Mechanisms of Action

-

Anti-Amyloid Aggregation: Some naphthalene derivatives have been shown to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[6][17]

-

Antioxidant Effects: The compounds may protect neuronal cells from oxidative stress, a common factor in many neurodegenerative disorders.[18]

-

Cholinesterase Inhibition: Certain derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[19]

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to evaluate the ability of naphthalene-based propanoic acids to protect neuronal cells from oxidative stress-induced cell death. The human neuroblastoma cell line SH-SY5Y is a commonly used model for such studies.[16][20][21]

1. Materials and Reagents:

- SH-SY5Y human neuroblastoma cell line

- Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

- Test compounds (naphthalene-based propanoic acids)

- An inducing agent for oxidative stress (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

- MTT solution or LDH cytotoxicity assay kit

- 96-well cell culture plates

2. Procedure:

- Seed SH-SY5Y cells in a 96-well plate and allow them to attach.

- Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).

- Induce oxidative stress by adding a neurotoxin like H2O2 or 6-OHDA to the wells (except for the control wells).

- Incubate for 24 hours.

- Assess cell viability using the MTT assay (as described in the anticancer section) or measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.[16][18]

- Calculate the percentage of neuroprotection conferred by the test compounds compared to the cells treated with the neurotoxin alone.

3. Self-Validation and Interpretation:

- Include a known neuroprotective agent (e.g., N-acetylcysteine) as a positive control.

- A significant increase in cell viability or a decrease in LDH release in the presence of the test compound indicates a neuroprotective effect.

- Dose-response curves can be generated to determine the EC50 (effective concentration for 50% of the maximal response).

IV. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of naphthalene-based propanoic acids can be achieved through various established chemical routes. A common method involves the Friedel-Crafts acylation of a substituted naphthalene, followed by a series of reactions to introduce the propanoic acid side chain.[22][23][24]

The biological activity of these compounds is highly dependent on the nature and position of substituents on the naphthalene ring. For instance, the methoxy group at the 6-position of naproxen is crucial for its anti-inflammatory activity. Structure-activity relationship (SAR) studies are therefore critical for the rational design of novel derivatives with enhanced potency and selectivity for a desired biological target. Systematic modifications of the naphthalene core and the propanoic acid side chain can lead to the identification of new lead compounds with improved therapeutic profiles.

V. Conclusion and Future Directions

Naphthalene-based propanoic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. While naproxen's success as an anti-inflammatory agent has been well-established for decades, the exploration of this chemical scaffold in oncology and neurodegenerative diseases is still in its early but exciting stages. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel derivatives.

Future research should focus on:

-

Elucidating detailed mechanisms of action for anticancer and neuroprotective effects.

-

Conducting comprehensive SAR studies to optimize potency and selectivity.

-

Developing derivatives with improved pharmacokinetic and safety profiles.

By leveraging the foundational knowledge of this chemical class and employing rigorous experimental validation, the scientific community can unlock the full therapeutic potential of naphthalene-based propanoic acids, paving the way for the development of novel treatments for a range of debilitating diseases.

References

- Vertex AI Search. (n.d.). How Does Naproxen Work Mechanism of Action & Metabolic Effects.

- StatPearls. (2023, August 4). Naproxen. NCBI Bookshelf.

- Wikipedia. (n.d.). Naproxen.

- Patsnap Synapse. (2024, July 17).

- NHS. (n.d.). About naproxen.

- Patsnap Synapse. (2024, July 17).

- PubMed. (2006). Cytotoxic assays for screening anticancer agents.

- PubMed. (2024, December 19). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- Annals of the Rheumatic Diseases. (n.d.). AB0072 Evaluation of anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial cells.

- InnoSer. (n.d.). In vitro neurology assays.

- SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.

- Cleveland Clinic. (n.d.). Naproxen: Uses & Side Effects.

- Life Science Applic

- Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.

- Google Patents. (n.d.).

- SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- PubMed. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects.

- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (n.d.).

- PubMed. (2017, January 5). Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)

- MDPI. (n.d.).

- MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties.

- Slideshare. (n.d.). Screening models(IN-VIVO)

- Design and evaluation of naphthalene-based anticancer agents. (2024, August 8).

- Benchchem. (n.d.).

- MDPI. (n.d.). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1.

- PubMed. (2020, October 15). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease.

- Google Patents. (n.d.).

- Brainly.in. (2018, December 5). organic chemistry - synthesis of naphthalene with reactions.

- Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents.

- PubMed. (2001).

- MDPI. (2023, September 1).

- ResearchGate. (n.d.).

- PMC - NIH. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.

- ResearchGate. (2025, October 19). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease | Request PDF.

- MDPI. (n.d.).

- Sulfopropanoic acid derivatives for treating neurodegenerative disorders: a p

- MDPI. (n.d.). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity.

- PubMed. (n.d.).

- International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

- ResearchGate. (2025, August 10).

- (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2025, August 6).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Naproxen - Wikipedia [en.wikipedia.org]

- 4. About naproxen - NHS [nhs.uk]

- 5. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]

- 6. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. chemistdoctor.com [chemistdoctor.com]

- 9. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Naproxen? [synapse.patsnap.com]

- 11. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 21. mdpi.com [mdpi.com]

- 22. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 23. brainly.in [brainly.in]

- 24. mdpi.com [mdpi.com]

Introduction: The Dual Identity of Methylnaphthalenes

An In-Depth Technical Guide to the Mechanism of Action for Methylnaphthalene Derivatives

Methylnaphthalene derivatives, including 1-methylnaphthalene (1-MN) and 2-methylnaphthalene (2-MN), are bicyclic aromatic hydrocarbons that represent a significant intersection of environmental toxicology and pharmaceutical science. As natural components of crude oil, coal tar, and byproducts of combustion, they are ubiquitous environmental contaminants with well-documented toxicological profiles.[1][2][3] Concurrently, the naphthalene scaffold is a valuable pharmacophore in drug discovery, utilized in the development of agents for various therapeutic areas, including anti-cancer and anti-inflammatory applications.[4][5][6] Understanding the intricate mechanisms by which these molecules interact with biological systems is therefore critical for both risk assessment and the rational design of novel therapeutics.

This guide provides a detailed exploration of the core mechanisms of action for methylnaphthalene derivatives, focusing on the pivotal role of metabolic activation. We will dissect the enzymatic processes that convert these relatively inert parent compounds into reactive species, trace the downstream molecular events that precipitate cellular damage, and outline the key signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway, that are perturbed. This analysis is grounded in established experimental evidence, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: The Imperative of Metabolic Activation

The biological activity of methylnaphthalene derivatives, particularly their toxicity, is not typically caused by the parent molecule itself. Instead, it is a direct consequence of their biotransformation into chemically reactive electrophilic intermediates.[2][7] This process, known as metabolic activation, is predominantly orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver, but also in extrahepatic tissues like the lung, which is a key target organ for methylnaphthalene-induced injury.[1][2]

The Initial Oxidative Step: A Mechanistic Crossroads

The metabolism of methylnaphthalenes begins with an oxidative attack catalyzed by CYP monooxygenases.[1] This initial step can proceed via two principal, competing pathways, a critical distinction from the metabolism of their parent compound, naphthalene:

-

Ring Epoxidation: CYP enzymes introduce an oxygen atom across one of the aromatic double bonds to form a highly reactive and unstable epoxide intermediate.[1][7][8] This pathway is considered a key step in the process leading to cytotoxicity.[1][8]

-

Methyl Group Oxidation (Hydroxylation): Alternatively, the enzyme can oxidize the methyl substituent to produce a hydroxymethylnaphthalene (e.g., 2-hydroxymethylnaphthalene from 2-MN).[9][10][11] In rats and mice, this side-chain oxidation is the predominant pathway for 2-MN, accounting for a significant portion of its metabolism.[10]

These initial metabolites are not the end of the story. The epoxides can undergo further enzymatic processing by epoxide hydrolase to form dihydrodiols, or they can rearrange non-enzymatically to form naphthols.[1][10] The hydroxymethylnaphthalenes can be further oxidized to form naphthoic acids or undergo sulfation by sulfotransferases (SULTs), another reaction that can generate reactive intermediates capable of binding to cellular macromolecules.[9][11]

The following diagram illustrates the central metabolic pathways for methylnaphthalene derivatives.

Caption: Core metabolic activation pathways for methylnaphthalene derivatives.

Pillar 2: Downstream Molecular Mechanisms of Toxicity

The generation of reactive electrophilic metabolites initiates a cascade of deleterious cellular events. The ultimate toxicological outcome is determined by the balance between metabolic activation and detoxification pathways, primarily glutathione conjugation.

Covalent Binding, Glutathione Depletion, and Oxidative Stress

The hallmark of methylnaphthalene-induced toxicity is the covalent binding of its reactive metabolites to cellular macromolecules, especially proteins.[9][11][12][13] This irreversible binding forms protein adducts, altering protein structure and function, disrupting cellular homeostasis, and ultimately leading to cell death (necrosis).[7][13] This mechanism is responsible for the characteristic damage observed in target tissues, such as the necrosis of non-ciliated bronchiolar epithelial (Clara) cells in the lungs of mice.[1][2]

Glutathione (GSH), a critical cellular antioxidant, plays a primary defensive role by conjugating with and neutralizing the reactive epoxide intermediates in reactions catalyzed by glutathione S-transferases (GSTs).[1][10][13] However, high-dose exposure to methylnaphthalenes can overwhelm this defense, leading to significant depletion of the cellular GSH pool.[1][12] The loss of GSH cripples the cell's antioxidant capacity, rendering it vulnerable to oxidative stress from both endogenous and xenobiotic-derived reactive oxygen species (ROS), further exacerbating cellular injury.[13][14]

Aryl Hydrocarbon Receptor (AhR) Signaling

Methylnaphthalenes and their oxidized metabolites are capable of binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[14][15][16] The AhR pathway is a key sensor for environmental xenobiotics, including polycyclic aromatic hydrocarbons (PAHs).[17][18][19]

The canonical AhR signaling pathway proceeds as follows:

-

Ligand Binding: In its inactive state, the AhR resides in the cytoplasm within a protein complex. Binding of a ligand like a methylnaphthalene metabolite causes a conformational change.

-

Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperone proteins and dimerizes with the AhR Nuclear Translocator (ARNT). This new complex (AhR/ARNT) binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[16]

-

Gene Transcription: Binding to DREs initiates the transcription of a battery of genes, most notably including Phase I metabolizing enzymes like CYP1A1 and CYP1A2.[16][17][18]

This creates a positive feedback loop where methylnaphthalenes induce the expression of the very enzymes that metabolize them, potentially accelerating the production of toxic reactive intermediates.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Genotoxicity and Carcinogenicity

The evidence for the direct genotoxicity of methylnaphthalene derivatives is equivocal.[20][21] While 1-MN is considered a lung carcinogen in mice, studies have shown that it does not induce in vivo gene mutations in the lung at carcinogenic doses.[20][21] This suggests that the carcinogenicity may not stem from direct DNA damage (i.e., adduct formation). Instead, it is more likely a secondary effect of chronic cytotoxicity and the resulting compensatory cell proliferation and inflammation, which can increase the rate of spontaneous mutations and promote tumor growth.[13][22] This contrasts with some other PAHs where the formation of DNA adducts is a primary mechanism of carcinogenesis.

Pillar 3: Data Summaries and Experimental Protocols

A robust understanding of mechanism requires verifiable data and reproducible methodologies. This section provides summarized comparative data and detailed protocols for key experiments.

Data Presentation

Table 1: Comparative Toxicological Profile of Naphthalene and its Methyl Derivatives

| Compound | Primary Target Organ(s) | Key Toxicological Effect(s) | Carcinogenic Potential |

| Naphthalene | Respiratory Tract (Nasal, Lung), Hematopoietic System | Necrosis of bronchiolar epithelial cells, inflammation, hemolytic anemia.[1][7][23] | Reasonably anticipated to be a human carcinogen; causes nasal tumors in rats.[8][24] |

| 1-Methylnaphthalene | Respiratory Tract (Lung), Liver | Pulmonary lesions, increased liver weight.[23][24] | Lung carcinogen in mice; evidence is considered suggestive.[20][24] |

| 2-Methylnaphthalene | Respiratory Tract (Lung), Liver | Necrosis of Clara cells, pulmonary alveolar proteinosis, hepatic effects.[1][12][23] | Chronic administration did not show the same oncogenic potential as naphthalene in mice.[1][7][8] |

Table 2: Key Enzyme Families in Methylnaphthalene Metabolism and Response

| Enzyme Family | Abbreviation | Role in Methylnaphthalene Mechanism |

| Cytochrome P450 | CYP | Catalyzes the initial oxidative bioactivation step (epoxidation and hydroxylation).[1][9][10][11] |

| Epoxide Hydrolase | EH | Detoxifies epoxide intermediates by converting them to dihydrodiols.[10][12] |

| Glutathione S-Transferase | GST | Detoxifies epoxide intermediates via conjugation with glutathione (GSH).[1] |

| Sulfotransferase | SULT | Can create reactive sulfate esters from hydroxymethylnaphthalene metabolites.[9][11] |

Experimental Protocols

The following protocols provide a self-validating framework for investigating the core mechanistic pathways.